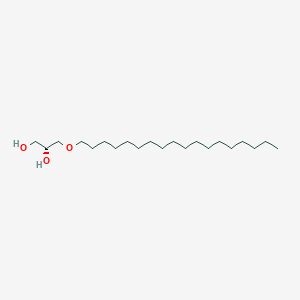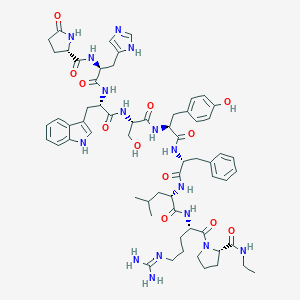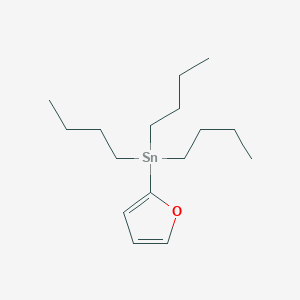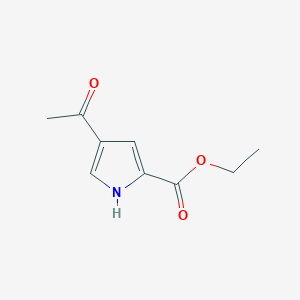
4-Acétyl-1H-pyrrole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Synthesis Analysis
A general method for synthesizing 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between substituted 2H-azirines and enamines. This method yields ethyl 4-acetyl-1H-pyrrole-2-carboxylate among other derivatives, demonstrating moderate to high yields under acid treatment conditions (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of ethyl 4-acetyl-1H-pyrrole-2-carboxylate derivatives has been elucidated through X-ray crystallography, providing insights into their highly coplanar and centrosymmetric packing within crystal structures. These structures are characterized by hydrogen-bonded pairs, showcasing the typical conformation and bonding patterns of pyrrole derivatives (Dmitriev et al., 2015).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including condensation and cyclization, leading to a wide array of heterocyclic compounds. The reactivity of ethyl 4-acetyl-1H-pyrrole-2-carboxylate is influenced by its structural features, such as the acetyl and ester groups, which make it a versatile precursor in organic synthesis (Khajuria et al., 2013).
Physical Properties Analysis
The physical properties of ethyl 4-acetyl-1H-pyrrole-2-carboxylate derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are determined by the functional groups present in the molecule and their molecular interactions (Senge et al., 2005).
Chemical Properties Analysis
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate exhibits typical chemical properties of pyrrole derivatives, such as nucleophilic substitution and electrophilic addition reactions. Its chemical behavior is largely dictated by the pyrrole ring and substituent effects, which can be leveraged to produce a wide range of chemical products (Rawat et al., 2014).
Applications De Recherche Scientifique
Rôle dans les produits naturels
Les dérivés du pyrrole-2-carboxaldéhyde (Py-2-C), qui incluent le 4-acétyl-1H-pyrrole-2-carboxylate d'éthyle, ont été isolés de nombreuses sources naturelles, y compris les champignons, les plantes (racines, feuilles et graines) et les micro-organismes . Ces molécules contenant le squelette Py-2-C ont diverses fonctions biologiques .
Recherche sur le diabète
Le marqueur moléculaire du diabète bien connu, la pyrraline, qui est produite après des réactions séquentielles in vivo, possède un squelette Py-2-C . Cela suggère que le this compound pourrait potentiellement être utilisé dans la recherche sur le diabète.
Activités physiologiques
Des composés contenant le groupe Py-2-C se sont avérés avoir diverses activités physiologiques . Cela suggère que le this compound pourrait être utilisé dans des études physiologiques.
Applications thérapeutiques
Le pyrrole et ses dérivés sont présents dans des composés thérapeutiquement actifs, notamment les fongicides, les antibiotiques, les médicaments anti-inflammatoires, les médicaments hypolipidémiants et les agents antitumoraux . Le this compound, étant un dérivé du pyrrole, pourrait potentiellement avoir des applications similaires.
Effets hypolipidémiants
Bien que ne soient pas directement liés au this compound, d'autres dérivés du pyrrole ont démontré des effets hypolipidémiants puissants chez la souris . Cela suggère que le this compound pourrait potentiellement être utilisé dans la recherche sur l'abaissement du taux de lipides.
Synthèse chimique
Le this compound pourrait potentiellement être utilisé comme matière de départ ou intermédiaire dans la synthèse d'autres composés organiques complexes .
Safety and Hazards
The safety information available indicates that Ethyl 4-acetyl-1H-pyrrole-2-carboxylate may be harmful. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Mécanisme D'action
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . They are involved in various biological functions, suggesting that molecules containing this skeleton may affect multiple biochemical pathways .
Propriétés
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

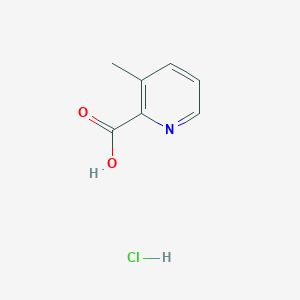

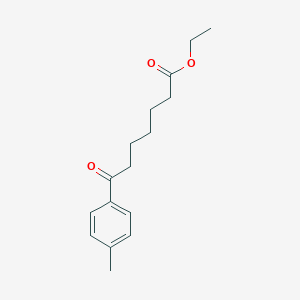
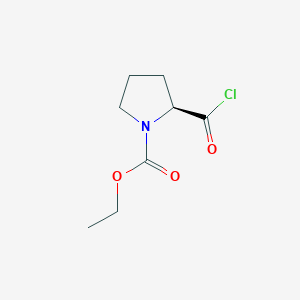
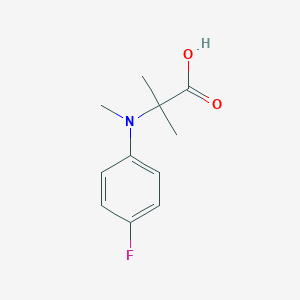

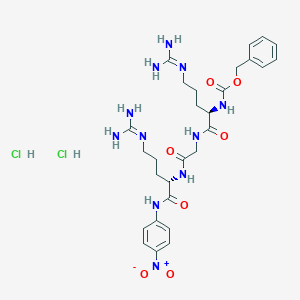
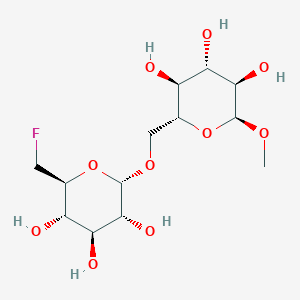
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
